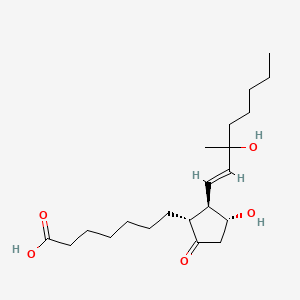![molecular formula C22H27NO4 B13420242 3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester](/img/structure/B13420242.png)
3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester is an organic compound with the molecular formula C22H27NO4. This compound is known for its unique structure, which includes a benzoic acid core, a propyl ester group, and a phenoxyacetyl substituent. It is often used as an intermediate in various chemical syntheses and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester typically involves multiple steps. One common method includes the following steps:
Formation of the Phenoxyacetyl Intermediate: The reaction begins with the formation of the phenoxyacetyl intermediate by reacting 4-(1,1-dimethylethyl)phenol with acetyl chloride in the presence of a base such as pyridine.
Coupling with Benzoic Acid Derivative: The phenoxyacetyl intermediate is then coupled with a benzoic acid derivative using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Esterification: The final step involves esterification of the carboxylic acid group with propanol in the presence of an acid catalyst like sulfuric acid to yield the propyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives
科学的研究の応用
3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Propargite: A structurally related compound with similar functional groups.
Phenoxyacetic Acid Derivatives: Compounds with a phenoxyacetic acid core, used in various applications.
Benzoic Acid Esters: Esters of benzoic acid with different alcohols, used in pharmaceuticals and cosmetics.
Uniqueness
3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
特性
分子式 |
C22H27NO4 |
|---|---|
分子量 |
369.5 g/mol |
IUPAC名 |
propyl 3-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H27NO4/c1-5-13-26-21(25)16-7-6-8-18(14-16)23-20(24)15-27-19-11-9-17(10-12-19)22(2,3)4/h6-12,14H,5,13,15H2,1-4H3,(H,23,24) |
InChIキー |
LAZOKKTWSCWMKB-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


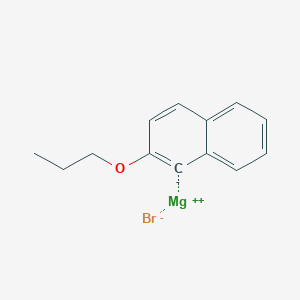
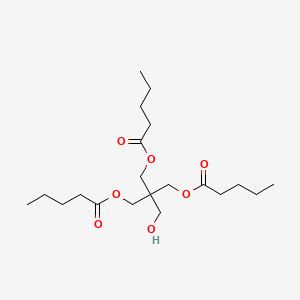
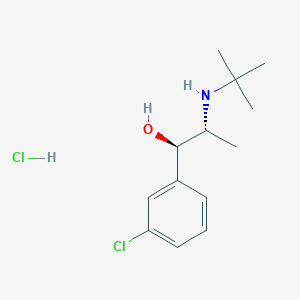
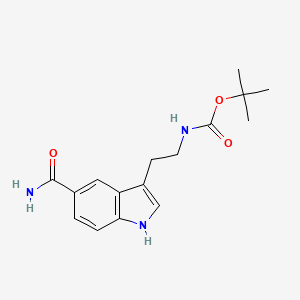
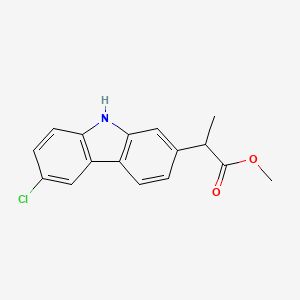
![Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B13420180.png)
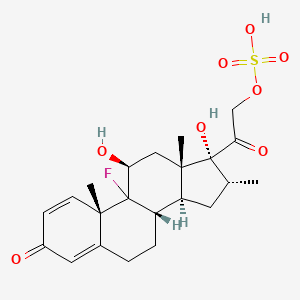
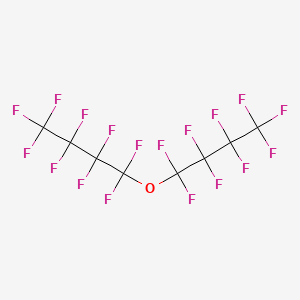
![(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13420203.png)
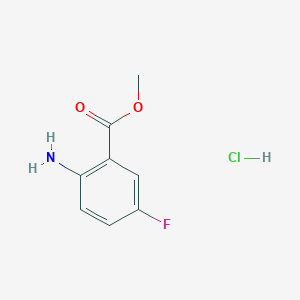

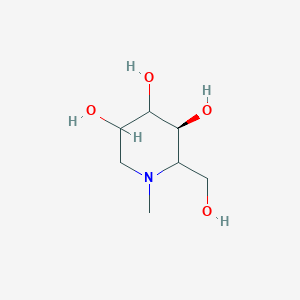
![(12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione](/img/structure/B13420227.png)
